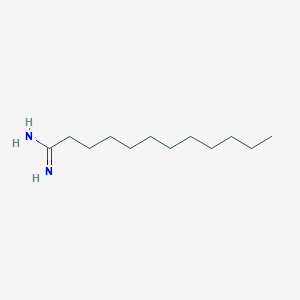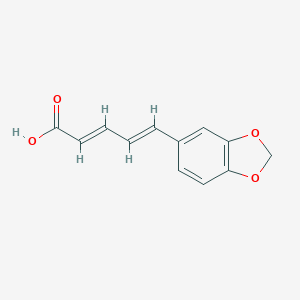
Piperic acid
Übersicht
Beschreibung
Piperic acid is a monocarboxylic acid that is (E)-penta-2,4-dienoic acid substituted by a 1,3-benzodioxol-5-yl group at position 5 . It has been isolated from black pepper (Piper nigrum) and has a role as a plant metabolite .
Synthesis Analysis
Piperic acid is obtained by the alkaline hydrolysis of piperine . The enzymatic formation of piperine from piperoyl coenzyme A and piperidine has been identified based on a differential RNA-Seq approach from developing black pepper fruits . Several piperoyl-CoA ligases capable of converting piperic acid to piperoyl-coenzyme A (piperoyl-CoA) have also been described .Molecular Structure Analysis
X-ray diffraction studies revealed an orthorhombic crystal structure for the compound . The morphological studies show a porous structure . The molecular formula of Piperic acid is C12H10O4 .Chemical Reactions Analysis
The formation of piperic acid by piperine synthase is the predominant reaction at low substrate concentrations in vitro . Hydrolysis of piperine by KOH in the presence of ethanol yields piperic acid .Physical And Chemical Properties Analysis
Piperic acid has been studied for its structural, optical, and thermal properties . In its UV–visible spectrum, the compound displayed direct forbidden and indirect allowed transitions . The optical band gap (Eg) was calculated at around 3.42 eV . Photoluminescence studies show that, with excitation in the UV region, the compound emits in the violet and red regions of the visible spectrum .Wissenschaftliche Forschungsanwendungen
Electronics Applications
Piperic acid has been studied for its structural, optical, and thermal properties . It has an orthorhombic crystal structure and a fibrous structure . The compound displays direct forbidden and indirect allowed transitions in its UV–visible spectrum . The optical band gap (Eg) was calculated at around 3.42 eV . With excitation in the UV region, the compound emits in the violet and red regions of the visible spectrum . These properties make piperic acid a suitable candidate for optoelectronic device operation .
Medicinal Applications
Piperic acid has been reported to exhibit anticancer, immunomodulatory, anti-inflammatory, antimicrobial, antioxidant, antiulcer, and hepatoprotective activities . It increases the bioavailability of drugs like rifampicin, tetracycline, sulphadiazine, and phenytoin by increasing their absorption and decreasing their metabolism .
Radiation Protective Effect
The radiation protective effect makes piperic acid applicable for cancer patients before radiotherapy .
Lipase Activity Stimulation
Piperic acid increases the activity of lipase and stimulates the release of trypsin, chymotrypsin, and lipase .
Reduction of Blood Cholesterol, Triglycerides, and Glucose
Studies have shown the role of piperic acid in the reduction of blood cholesterol, triglycerides, and glucose .
Inhibition of Angiogenesis
Piperic acid has been reported to inhibit angiogenesis due to breast cancer cells .
Synthesis of Other Compounds
Piperic acid is an intermediate in the synthesis of other compounds such as piperonal . It may be used to produce fragrances, perfumes flavorants and drugs as well as other useful compounds .
Development of Luminescent Materials
In the development of luminescent materials, the role of natural products like piperic acid cannot be ignored .
Wirkmechanismus
Target of Action
Piperic acid, like its parent compound piperine, has been found to interact with multiple molecular targets. These include cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
Mode of Action
The mode of action of piperic acid involves its interaction with these targets, leading to changes in their function. For instance, piperic acid has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially impacting neurological function.
Biochemical Pathways
Piperic acid affects several biochemical pathways. For example, it has been found to regulate signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways play crucial roles in various biological processes, including cell growth, inflammation, and metabolism.
Pharmacokinetics
Piperine, from which piperic acid is derived, has been found to alter the bioavailability of several drugs, suggesting that piperic acid may have similar effects .
Result of Action
The result of piperic acid’s action can vary depending on the specific target and pathway involved. For instance, its inhibition of MAO can lead to increased levels of neurotransmitters, potentially impacting mood and behavior . Additionally, its interaction with various signaling pathways can lead to changes in cell growth and metabolism .
Action Environment
The action of piperic acid can be influenced by various environmental factors. For example, its stability and efficacy can be affected by factors such as temperature and pH . Additionally, its interaction with other compounds, such as those present in the diet or medications, can also influence its action .
Safety and Hazards
Zukünftige Richtungen
Piperic acid shows a significant improvement in various properties in comparison with piperine . As per the observed properties, a diode-like structure of piperic acid was prepared and characterized for electric properties under various illumination conditions displaying good rectifying behavior . The studies carried out on piperic acid project it as a suitable candidate for optoelectronic device operation .
Eigenschaften
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBGITBPARBDPH-ZPUQHVIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016979 | |
| Record name | Piperic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperic acid | |
CAS RN |
136-72-1, 5285-18-7 | |
| Record name | Piperic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperic acid (E,E)-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFG3FLA9UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Piperic acid has been shown to interact with various biological targets, including enzymes and proteins. For instance, it inhibits the activity of α-glucosidase [], an enzyme involved in carbohydrate metabolism. This inhibition occurs through binding at the enzyme's active site, preventing the breakdown of carbohydrates and potentially contributing to its antidiabetic effects. Another example is its interaction with Plasmodium falciparum metacaspase-2 (PfMCA-2) [], a protease essential for the parasite's lifecycle. Piperic acid derivatives have been shown to inhibit PfMCA-2, leading to oxidative stress and ultimately, parasite death, highlighting its potential as an antimalarial agent.
A: Research using fluorescence spectroscopy and absorption spectroscopy has revealed that piperic acid molecules can insert into the hydrophobic pockets of BSA []. This interaction quenches BSA's intrinsic fluorescence, indicating the formation of a piperic acid-BSA complex. This binding is suggested to be driven mainly by Van der Waals forces and may have implications for piperic acid's absorption and distribution in the body.
ANone: Piperic acid has the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol.
A: Piperic acid can be characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). IR spectroscopy helps identify functional groups, while NMR provides insights into the compound's structure and connectivity. MS is used to determine the molecular weight and fragmentation pattern of the molecule [, , ].
A: Yes, research has explored incorporating piperic acid into formulations like emollient creams []. The stability of these formulations, including organoleptic properties and physical characteristics, was evaluated and found to meet industry standards. Further studies are necessary to fully assess long-term stability under various conditions.
A: While piperic acid itself isn't widely recognized for direct catalytic applications, its precursor, piperine, requires specific enzymes for its biosynthesis. One crucial enzyme is piperic acid CoA ligase, which exhibits high specificity for piperic acid and catalyzes the formation of piperoyl-CoA []. This CoA thioester is considered a key intermediate in the biosynthesis of piperine in black pepper fruits.
A: Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are valuable tools in piperic acid research. QSAR studies have correlated the cytotoxicity and tumor selectivity of piperic acid amides with molecular properties like size, ionization potential, and shape [, ]. Similarly, molecular docking investigations have explored the interactions of piperic acid derivatives with bacterial DNA gyrase [], providing insights into potential mechanisms of action and aiding in the design of novel antibacterial agents.
A: Modifying the structure of piperic acid significantly impacts its biological activity, potency, and selectivity. For instance, introducing substituents like hydroxyl and methoxy groups to the phenyl ring of piperic acid esters enhances their cytotoxicity and tumor specificity []. This highlights the importance of specific structural features in defining the compound's interaction with biological targets.
A: The methylenedioxy bridge is a crucial structural feature of piperic acid and contributes to its unique biological properties. For example, piperic acid derivatives with modifications to the methylenedioxy bridge exhibited altered effects on islet amyloid polypeptide (IAPP) aggregation, influencing its antimicrobial activity []. This suggests the importance of this structural motif for piperic acid's interactions with biological systems.
ANone: Specific SHE regulations concerning piperic acid might vary depending on the geographical location and intended use. It is crucial to consult and comply with local regulations and guidelines regarding the safe handling, storage, and disposal of piperic acid.
A: Research on the pharmacokinetics and pharmacodynamics of piperic acid is still developing. While studies have shown that piperine, the precursor to piperic acid, exhibits bioavailability-enhancing properties [], more research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of piperic acid itself. Understanding these parameters is crucial for determining appropriate dosages and evaluating its potential for therapeutic applications.
A: Various in vitro models have been employed to investigate the biological activities of piperic acid and its derivatives. Studies have used human cancer cell lines, such as prostate cancer (PC-3), pancreatic cancer (Panc-1), and colorectal carcinoma (HCT-116) cells, to assess the cytotoxic and antiproliferative effects of piperic acid analogs []. Furthermore, rat renal proximal tubular (NRK-52E) cells have been utilized to investigate the protective effects of piperic acid analogs against endoplasmic reticulum stress [], highlighting its potential therapeutic applications.
ANone: Specific studies on the development of resistance to piperic acid and its potential for cross-resistance with other compounds are limited and require further investigation.
ANone: While piperic acid is generally recognized as safe when consumed as a spice, detailed toxicological studies are crucial to assess its safety profile at therapeutic doses. Long-term toxicity studies are necessary to evaluate its potential for chronic toxicity and understand any potential adverse effects associated with prolonged exposure.
ANone: Research on targeted drug delivery strategies for piperic acid is currently limited. Developing innovative delivery systems could enhance its bioavailability to specific tissues and minimize potential off-target effects, ultimately improving its therapeutic efficacy.
ANone: There is currently limited research on specific biomarkers for predicting the efficacy, monitoring treatment response, or identifying adverse effects associated with piperic acid treatment. Further research in this area could contribute to personalized medicine approaches for optimizing piperic acid-based therapies.
A: High-Performance Liquid Chromatography (HPLC) is widely used to quantify piperic acid in various matrices, including plant extracts and biological samples [, ]. The technique's versatility, sensitivity, and ability to separate and quantify closely related compounds make it an ideal choice for piperic acid analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


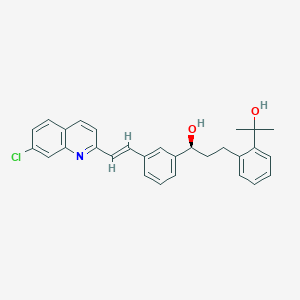
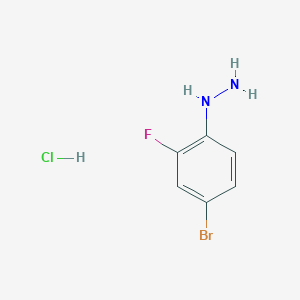
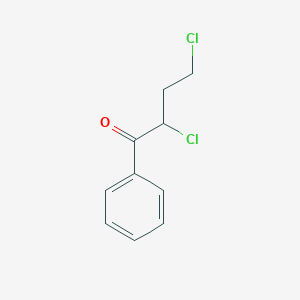

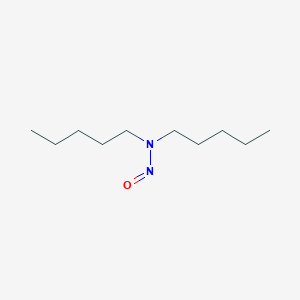


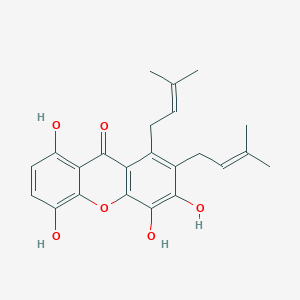
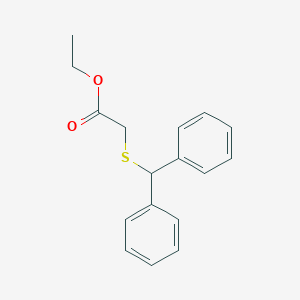

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
